3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine
Description
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Properties
IUPAC Name |
3-chloro-6-pyrrolidin-3-yloxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6/h1-2,6,10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPFIKKHTSRKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyridazine ring substituted with a chloro group and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazine core followed by functionalization with the pyrrolidine derivative. Common reagents include chlorinating agents and various catalysts to optimize yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The IC50 values observed in these studies suggest that it may inhibit tumor growth effectively while showing limited toxicity to non-cancerous cells .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For instance, preliminary studies suggest that it could modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine or pyridazine portions can significantly influence potency and selectivity. For example, variations in substituents on the pyridazine ring have been shown to enhance COX-2 inhibition compared to COX-1, highlighting the importance of structural modifications in developing more effective derivatives .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's activity against Gram-positive and Gram-negative bacteria, reporting an MIC range that suggests potential use as an antimicrobial agent .
- Anticancer Evaluation : In vitro assays on ovarian cancer cell lines revealed an IC50 value indicating moderate cytotoxicity, suggesting further investigation into its potential as an anticancer therapeutic .
- Inflammation Modulation : Another study highlighted its ability to inhibit COX enzymes, which are implicated in inflammatory processes, thus supporting its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Cytotoxic to ovarian/breast cancer cells | |
| COX Enzyme Inhibition | Significant inhibition observed |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Scientific Research Applications
- Chemical Research 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine serves as a building block for synthesizing more complex molecules. The presence of the chloro substituent allows for nucleophilic substitution reactions, while the pyrrolidinyl group may participate in further functionalization or coupling reactions.
- Biological Studies This compound is investigated for its interaction with various molecular targets and its potential to modulate signaling pathways. Studies focus on how the compound influences cellular processes and its potential role in treating diseases.
Research indicates that 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride exhibits potential biological activity, particularly in relation to its interaction with various molecular targets. The chloro and pyrrolidin-3-yloxy groups play significant roles in binding interactions, which may influence biochemical pathways. Investigations into its pharmacological properties suggest that it may have therapeutic potentials, although detailed studies are required to fully elucidate its mechanisms of action.
Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-6-isopropylpyridazine | Isopropyl group instead of pyrrolidine | Different steric hindrance affecting activity |
| 6-(Pyrrolidin-1-yloxy)pyridazine | Substituted at position 6 with a different linker | Potentially altered pharmacokinetics |
| 4-Chloro-2-methylpyridazine | Chlorine at position 4 with a methyl group | Variation in biological activity profiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
